Isomaltopaeoniflorin
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Overview
Description
Isomaltopaeoniflorin is a metabolite derived from the Chinese herbal formula Shuyu, which is known for its inhibitory effects on depression-like diseases . This compound is part of the Paeoniaceae family, which includes various bioactive monoterpene glycosides . This compound has garnered attention for its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isomaltopaeoniflorin involves complex biochemical pathways. The universal precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl diphosphate (DMAPP), are synthesized in the initial stages . These intermediates undergo a series of enzymatic reactions to form the final glycoside structure.
Industrial Production Methods: Industrial production of this compound is typically achieved through the extraction from Paeoniaceae plants, particularly Paeonia lactiflora . Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Isomaltopaeoniflorin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities.
Scientific Research Applications
Isomaltopaeoniflorin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isomaltopaeoniflorin involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter levels, inhibit inflammatory mediators, and regulate gene expression . These actions contribute to its therapeutic effects in treating depression-like diseases and inflammation .
Comparison with Similar Compounds
Isomaltopaeoniflorin is compared with other similar compounds such as paeoniflorin, glycyrrhisoflavone, and isoangustone A . While these compounds share structural similarities, this compound is unique in its specific bioactivity and therapeutic potential . Paeoniflorin, for instance, is widely studied for its anti-inflammatory and neuroprotective effects, whereas this compound is primarily noted for its antidepressant properties .
Conclusion
This compound is a promising compound with diverse applications in scientific research and medicine. Its unique chemical properties and bioactivity make it a valuable subject of study for developing new therapeutic agents and understanding complex biological processes.
Properties
Molecular Formula |
C29H38O16 |
---|---|
Molecular Weight |
642.6 g/mol |
IUPAC Name |
[(1R,2S,3R,5R,6R,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate |
InChI |
InChI=1S/C29H38O16/c1-26-10-28(38)15-7-29(26,27(15,25(44-26)45-28)11-40-22(37)12-5-3-2-4-6-12)43-24-21(36)19(34)17(32)14(42-24)9-39-23-20(35)18(33)16(31)13(8-30)41-23/h2-6,13-21,23-25,30-36,38H,7-11H2,1H3/t13-,14-,15-,16-,17-,18+,19+,20-,21-,23+,24+,25-,26+,27+,28-,29+/m1/s1 |
InChI Key |
XDSDFGIAGIOVGG-FZXMSPJCSA-N |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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